molecular formula C19H19N5OS B12194994 N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

Cat. No.: B12194994
M. Wt: 365.5 g/mol
InChI Key: MQZVQECZUWGDME-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide is a heterocyclic compound featuring a triazolopyridine core linked to an indole-carboxamide moiety via a propyl chain substituted with a methylsulfanyl group. Its molecular formula is C₂₀H₂₃N₇OS, with a monoisotopic mass of 409.1685 g/mol and an average mass of 409.512 g/mol .

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C19H19N5OS/c1-26-11-9-16(18-23-22-17-8-4-5-10-24(17)18)21-19(25)14-12-20-15-7-3-2-6-13(14)15/h2-8,10,12,16,20H,9,11H2,1H3,(H,21,25)

InChI Key

MQZVQECZUWGDME-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Formation of the Triazolopyridine Moiety

The triazolopyridine core is synthesized via cyclization reactions. A representative method involves reacting 1-(pyridin-3-yl)propan-1-amine with 4-nitrophenyl azide in the presence of zinc acetate as a catalyst. This reaction proceeds in N,N-dimethylformamide (DMF) at 60°C for 16 hours , yielding a triazolo-pyridine derivative with a 30.88% yield .

Reaction Equation:

1-(Pyridin-3-yl)propan-1-amine+4-Nitrophenyl azideZn(OAc)2,DMFTriazolopyridine Intermediate\text{1-(Pyridin-3-yl)propan-1-amine} + \text{4-Nitrophenyl azide} \xrightarrow{\text{Zn(OAc)}_2, \text{DMF}} \text{Triazolopyridine Intermediate}

Key parameters for this step include:

  • Catalyst : Zinc acetate enhances cyclization efficiency by coordinating nitrogen atoms.

  • Temperature : Elevated temperatures (60°C) accelerate the reaction but may increase side-product formation.

  • Solvent : Polar aprotic solvents like DMF stabilize intermediates and improve solubility.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution or thiol-ene reactions. In one protocol, 3-(methylsulfanyl)propanal is reacted with the triazolopyridine intermediate under basic conditions. The use of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at room temperature facilitates this transformation, achieving moderate yields.

Critical Considerations:

  • Base Selection : Strong bases (e.g., K₂CO₃) deprotonate thiols, enhancing nucleophilicity.

  • Solvent Effects : THF provides a balance between reactivity and solubility for aliphatic thiols.

Amide Coupling with Indole-3-Carboxamide

The final step involves coupling the functionalized triazolopyridine intermediate with indole-3-carboxylic acid using carbodiimide reagents. A typical procedure employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in N-methylpyrrolidone (NMP) at 130°C for 3 hours , yielding the target compound with a 39% yield .

Reaction Scheme:

Triazolopyridine Intermediate+Indole-3-carboxylic AcidEDCI/HOBt, NMPTarget Compound\text{Triazolopyridine Intermediate} + \text{Indole-3-carboxylic Acid} \xrightarrow{\text{EDCI/HOBt, NMP}} \text{Target Compound}

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature 60–130°CHigher temperatures reduce reaction time but risk decomposition.
Solvent DMF, NMPPolar solvents enhance reagent solubility and reaction rates.
Catalyst Zn(OAc)₂, EDCI/HOBtCatalysts lower activation energy and improve regioselectivity.

Data from multiple trials indicate that NMP outperforms DMF in amide coupling reactions due to its high boiling point and ability to stabilize reactive intermediates.

Yield Optimization Strategies

  • Precursor Purification : Chromatographic purification of intermediates (e.g., silica gel, HPLC) increases final product purity.

  • Stoichiometry : A 2:1 molar ratio of amine to carboxylic acid minimizes unreacted starting material.

  • Additives : N-Ethyldiisopropylamine (DIEA) acts as a proton scavenger, improving coupling efficiency.

Industrial Production and Scalability

Batch vs. Continuous Flow Processes

MethodAdvantagesLimitations
Batch Simple setupLower throughput
Continuous High scalabilityHigher initial cost

Industrial-scale synthesis often employs continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions. For example, microreactors enable precise control over residence time, enhancing triazolopyridine cyclization efficiency.

Green Chemistry Approaches

  • Solvent Recycling : DMF and NMP are recovered via distillation, reducing waste.

  • Catalytic Systems : Heterogeneous catalysts (e.g., immobilized Zn) minimize metal contamination.

Analytical Characterization Techniques

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Methylsulfanyl protons appear as a singlet at δ 2.1 ppm , while indole NH resonates at δ 10.5 ppm .

    • ¹³C NMR : The triazolopyridine carbons are observed at δ 145–160 ppm .

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula C₂₂H₂₅N₅O₂S (calculated [M+H]⁺: 423.17; observed: 423.18).

Purity Assessment

  • HPLC : Reverse-phase chromatography with a C18 column and acetonitrile/water gradient achieves >98% purity.

  • LC-MS : Monitors reaction progress in real-time, identifying byproducts like over-alkylated species .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or pyridine rings.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole or pyridine derivatives

    Substitution: Nitrated or halogenated indole derivatives

Scientific Research Applications

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The position of the carboxamide on the indole ring (C2 vs. For example, the C2-carboxamide in may reduce steric hindrance compared to the C3-carboxamide in the target compound .

Methylsulfanyl vs. Methoxy Groups : The methylsulfanyl group in the target compound and increases lipophilicity (cLogP ~3.5 predicted) compared to the methoxy group in (cLogP ~2.8), which could enhance blood-brain barrier penetration .

Pharmacological Implications

While direct activity data are unavailable, structural analogs highlight trends:

  • Triazolopyridine Core : Common to all compounds, this moiety is associated with kinase inhibition (e.g., JAK2, ALK) in related molecules, suggesting a conserved role in ATP-binding domain interaction .
  • Methylsulfanyl Chain : This group in the target compound and may confer resistance to oxidative metabolism, extending half-life compared to analogues lacking sulfur .
  • Indole Modifications : Methylation at N1 (as in ) could block metabolism at that position but may reduce solubility due to increased hydrophobicity .

Biological Activity

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activities, particularly focusing on its role as a therapeutic agent.

Structural Characteristics

The compound features a unique molecular structure that includes:

  • Indole Core : A bicyclic structure known for its diverse biological activities.
  • Triazolo[4,3-a]pyridine Moiety : This contributes to the compound's interaction with various biological targets.
  • Methylsulfanyl Group : Enhances the compound's reactivity and potential bioactivity.

The molecular formula is C19H19N5OSC_{19}H_{19}N_{5}OS with a molecular weight of approximately 365.5 g/mol .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Indole Core : Utilizing various reagents and conditions to achieve the desired structure.
  • Incorporation of the Triazolo Moiety : Often achieved through cyclization reactions.
  • Final Modifications : Such as adding the methylsulfanyl group and carboxamide functionalities.

Advanced techniques like microwave-assisted synthesis may be employed to enhance yields and reduce environmental impact .

This compound has been shown to exhibit significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in key signaling pathways. Its interactions can modulate kinase activities and other cellular processes .

Therapeutic Potential

The compound has been investigated for its potential applications in various therapeutic areas:

  • Cancer Therapy : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific enzyme targeting.
  • Inflammatory Diseases : Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions like arthritis.
  • Neurological Disorders : The structural properties may allow it to cross the blood-brain barrier, making it a potential candidate for neuroprotective therapies .

Case Studies

Recent research has highlighted several studies focusing on the biological activity of similar compounds within the same class. For instance:

  • A study demonstrated that derivatives with modifications in the triazolo ring exhibited enhanced potency against specific cancer cell lines .
Compound NameBiological ActivityReference
5-methoxy derivativeIncreased lipophilicity led to better bioavailability
7-difluoro derivativeEnhanced potency due to halogen effects

Interaction Studies

Interaction studies employing techniques such as surface plasmon resonance have been crucial in determining binding affinities with biological targets. These studies provide insights into optimizing pharmacological profiles and understanding therapeutic mechanisms .

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